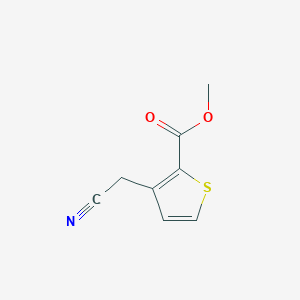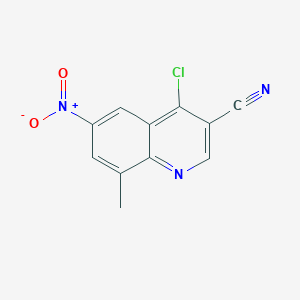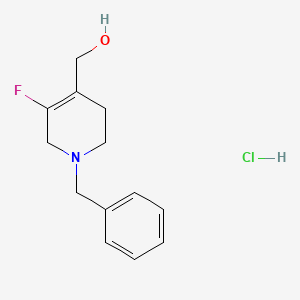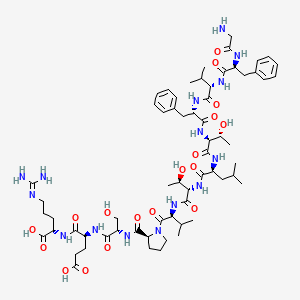
Influenza Matrix Protein (61-72)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Influenza Matrix Protein (61-72) is a peptide fragment derived from the matrix protein of influenza viruses, specifically corresponding to amino acids 61-72. This peptide is known for its ability to induce a CD4+ T-cell response, making it a significant target in immunological studies and vaccine development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Influenza Matrix Protein (61-72) involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:
Attachment of the first amino acid: to a solid resin.
Sequential addition of protected amino acids: using coupling reagents like HBTU or DIC.
Deprotection: of the amino acid side chains using TFA.
Cleavage: of the peptide from the resin.
Industrial Production Methods: Industrial production of Influenza Matrix Protein (61-72) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry .
Análisis De Reacciones Químicas
Types of Reactions: Influenza Matrix Protein (61-72) primarily undergoes peptide bond formation during its synthesis. It can also participate in:
Oxidation: Formation of disulfide bonds if cysteine residues are present.
Reduction: Breaking of disulfide bonds.
Substitution: Amino acid substitution during mutagenesis studies.
Common Reagents and Conditions:
Coupling Reagents: HBTU, DIC.
Deprotection Reagents: TFA.
Oxidizing Agents: DMSO for disulfide bond formation.
Reducing Agents: DTT for disulfide bond reduction.
Major Products: The primary product is the peptide itself, Influenza Matrix Protein (61-72). Depending on the reactions, modified peptides with different amino acid sequences or disulfide bonds may also be formed .
Aplicaciones Científicas De Investigación
Influenza Matrix Protein (61-72) has several applications in scientific research:
Immunology: Used to study CD4+ T-cell responses and develop vaccines.
Virology: Helps in understanding the structure and function of influenza virus matrix proteins.
Drug Development: Serves as a target for antiviral drugs.
Structural Biology: Used in studies involving cryo-electron microscopy to determine protein structures
Mecanismo De Acción
The mechanism of action of Influenza Matrix Protein (61-72) involves its role as an epitope that induces a CD4+ T-cell response. This response is crucial for the immune system to recognize and combat influenza virus infections. The peptide interacts with major histocompatibility complex (MHC) class II molecules on antigen-presenting cells, leading to the activation of CD4+ T-cells .
Comparación Con Compuestos Similares
Matrix Protein 1 (M1): Another matrix protein from influenza viruses, involved in virus assembly and budding.
Matrix Protein 2 (M2): A proton channel protein that plays a role in virus uncoating and assembly.
Uniqueness: Influenza Matrix Protein (61-72) is unique due to its specific amino acid sequence and its ability to induce a robust CD4+ T-cell response. This makes it a valuable tool in immunological research and vaccine development .
Propiedades
Fórmula molecular |
C63H97N15O18 |
|---|---|
Peso molecular |
1352.5 g/mol |
Nombre IUPAC |
(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C63H97N15O18/c1-32(2)27-41(71-59(92)50(35(7)80)76-55(88)43(29-38-19-13-10-14-20-38)72-58(91)48(33(3)4)74-54(87)42(68-46(82)30-64)28-37-17-11-9-12-18-37)53(86)77-51(36(8)81)60(93)75-49(34(5)6)61(94)78-26-16-22-45(78)57(90)73-44(31-79)56(89)69-39(23-24-47(83)84)52(85)70-40(62(95)96)21-15-25-67-63(65)66/h9-14,17-20,32-36,39-45,48-51,79-81H,15-16,21-31,64H2,1-8H3,(H,68,82)(H,69,89)(H,70,85)(H,71,92)(H,72,91)(H,73,90)(H,74,87)(H,75,93)(H,76,88)(H,77,86)(H,83,84)(H,95,96)(H4,65,66,67)/t35-,36-,39+,40+,41+,42+,43+,44+,45+,48+,49+,50+,51+/m1/s1 |
Clave InChI |
GIVVBUTWDBWZQY-JKAUZBFUSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CN)O |
SMILES canónico |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


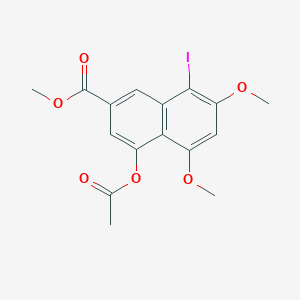


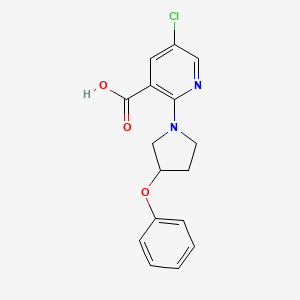
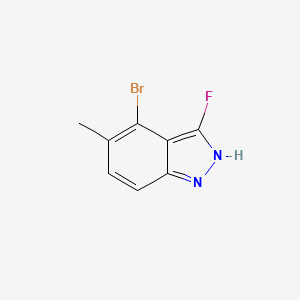
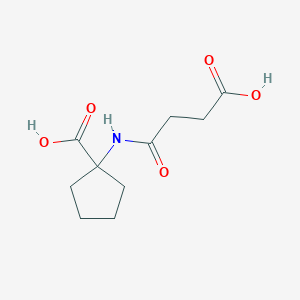

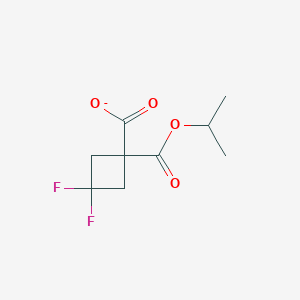
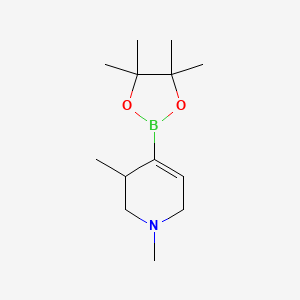

![1H-1,2,4-Triazole-3,5-diamine, N-[(4-methoxyphenyl)methyl]-](/img/structure/B13923650.png)
